Cyclobutane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPMXFUDCYMCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cyclobutane 1,2 Diol and Its Derivatives
Stereoselective and Enantioselective Approaches
The synthesis of cyclobutane-1,2-diols with defined stereochemistry often relies on carefully controlled reactions that establish the relative and absolute configurations of the hydroxyl groups and substituents on the cyclobutane (B1203170) ring.
Synthesis from 2-Hydroxycyclobutanone Precursors
A significant pathway to cyclobutane-1,2-diols involves the nucleophilic addition to 2-hydroxycyclobutanone, a readily accessible precursor. This method allows for the introduction of various substituents at the C-2 position, with the stereochemical outcome being a critical consideration.
Nucleophilic Additions of Organolithium and Grignard Reagents
The carbonyl group of 2-hydroxycyclobutanone is susceptible to nucleophilic attack by organolithium and Grignard reagents. These reactions typically proceed by adding the organometallic species to the carbonyl carbon, followed by protonation of the alkoxide intermediate to yield the cyclobutane-1,2-diol. The choice of the organometallic reagent dictates the nature of the substituent introduced at the C-2 position.
Commonly, these additions result in the formation of mixtures of diastereoisomers, specifically cis and trans isomers, due to the planar nature of the carbonyl group and the subsequent attack from either face of the ring. For instance, the reaction of 2-hydroxycyclobutanone with n-butyllithium yields 1-butylthis compound as a mixture of diastereoisomers, with the cis isomer often being the major product rsc.org, rsc.org, rsc.org. Similarly, other organolithium reagents, such as methyllithium (B1224462) or aryl/heteroaryl lithiums, react to produce the corresponding substituted cyclobutane-1,2-diols, usually as cis/trans mixtures rsc.org, rsc.org.
Table 1: Synthesis of Cyclobutane-1,2-diols from 2-Hydroxycyclobutanone
| Organometallic Reagent | R Group | Product Diol | cis:trans Ratio | Yield (%) | Citation(s) |
| n-BuLi | n-Butyl | 1-Butylthis compound | ~2:1 | 60 | rsc.org, rsc.org, rsc.org |
| MeLi | Methyl | 1-Methylthis compound | ~3:1 | 55 | rsc.org |
| (2-methoxyphenyl)Li | 2-MeOPh | 1-(2-MeOPh)this compound | ~3:1 (cis isolated) | ~N/A | rsc.org |
| (5-methylthiophen-2-yl)Li | 5-MeTh | 1-(5-MeTh)this compound | ~2:1 | 30 | rsc.org |
| Benzylmagnesium chloride | Benzyl | 1-Benzylthis compound | High selectivity | ~N/A | researchgate.net, rsc.org |
Note: Yields are typically reported as combined isolated yields of cis and trans isomers unless otherwise specified.
Diastereoselective Control in Addition Reactions
While many nucleophilic additions to 2-hydroxycyclobutanone yield mixtures of diastereoisomers, specific reagents or conditions can influence the diastereoselectivity. For instance, the reaction with benzylmagnesium chloride has been noted to proceed with high diastereoselectivity researchgate.net, rsc.org. The isolation of individual diastereoisomers, typically cis and trans, is often achieved through chromatographic techniques researchgate.net, rsc.org, rsc.org, rsc.org. The stereochemistry of the resulting diols can be confirmed through methods such as the formation of cyclic acetals from the cis-diol isomers rsc.org, .
Photochemical Cycloaddition Strategies
Photochemical [2+2] cycloaddition reactions offer a powerful route to construct the strained cyclobutane ring system. These methods can be employed to create precursors that are subsequently transformed into cyclobutane-1,2-diols.
[2+2] Photocycloaddition of Alkenes to Form Cyclobutane Diacids (Indirect Precursors)
Photochemical [2+2] cycloadditions are well-established for forming cyclobutane rings from alkenes or related unsaturated systems researchgate.net, libretexts.org, sci-hub.se. While direct formation of cyclobutane-1,2-diols via photocycloaddition is less common, strategies exist to generate cyclobutane derivatives bearing carboxylic acid functionalities, which serve as indirect precursors.
One notable approach involves the photodimerization of trans-cinnamic acid using UV light (365 nm) to yield trans-1,3-cyclobutane diacid (CBDA-1) und.edu, rsc.org, rsc.org. Although this results in a 1,3-disubstituted cyclobutane, it represents a significant photochemical route to cyclobutane derivatives. A more direct route to 1,2-disubstituted cyclobutane precursors involves the [2+2] photocycloaddition between (E)-1,2-dichloroethene and maleic anhydride (B1165640). This reaction yields cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which contains the desired 1,2-substitution pattern on a cyclobutene (B1205218) ring with latent diol functionality researchgate.net.
Table 2: Photochemical Synthesis of Cyclobutane Precursors
| Starting Materials | Reaction Type | Conditions | Product | Yield (%) | Citation(s) |
| trans-Cinnamic Acid | Photodimerization | 365 nm blacklight | trans-1,3-cyclobutane diacid (CBDA-1) | Excellent | und.edu, rsc.org, rsc.org |
| (E)-1,2-dichloroethene + Maleic anhydride | [2+2] Photocycloaddition | UV light (implied) | cis-cyclobut-3-ene-1,2-dicarboxylic anhydride | Good overall | researchgate.net |
Subsequent Transformations to Cyclobutane-1,2-diols
The cyclobutane precursors obtained through photochemical methods require subsequent chemical transformations to yield the desired cyclobutane-1,2-diols or their derivatives.
For the trans-1,3-cyclobutane diacid (CBDA-1) derived from cinnamic acid, reduction of the carboxylic acid groups to alcohols is necessary. This can be achieved using reagents such as sodium borohydride (B1222165) in the presence of iodine (NaBH4/I2) or via catalytic hydrogenation using catalysts like CuO-CrO3, yielding trans-1,3-cyclobutane dimethanol (CBDO-1) in excellent yields und.edu, rsc.org, rsc.org. While this product is a dimethanol rather than a 1,2-diol, it represents a valuable cyclobutane derivative.
In the case of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, the transformation to a this compound would typically involve two main steps: reductive elimination of the chlorine atoms and reduction of the anhydride functionality. Reductive chlorine elimination can be accomplished using activated zinc researchgate.net. Subsequently, the anhydride can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH4). Although the cited literature focuses on further elaboration of these intermediates into nucleosides researchgate.net, the chemical pathway to the diol is established.
Table 3: Transformations to Cyclobutane-1,2-diols/Derivatives
| Precursor | Transformation/Reducing Agent | Product | Yield (%) | Citation(s) |
| trans-1,3-cyclobutane diacid (CBDA-1) | NaBH4/I2 or catalytic hydrogenation (CuO-CrO3) | trans-1,3-cyclobutane dimethanol (CBDO-1) | Excellent | und.edu, rsc.org, rsc.org |
| cis-cyclobut-3-ene-1,2-dicarboxylic anhydride | Reductive chlorine elimination (Zn), followed by anhydride reduction (e.g., LiAlH4) | cis-cyclobutane-1,2-diol | Good overall | researchgate.net |
These synthetic strategies highlight the versatility of chemical transformations in accessing cyclobutane-1,2-diols and their derivatives, offering control over the structure and stereochemistry essential for their application in complex molecule synthesis.
Compound Names Mentioned:
this compound
2-Hydroxycyclobutanone
1-Butylthis compound
1-Methylthis compound
1-(2-Methoxyphenyl)this compound
1-(5-Methylthiophen-2-yl)this compound
1-Benzylthis compound
trans-Cinnamic Acid
trans-1,3-cyclobutane diacid (CBDA-1)
trans-1,3-cyclobutane dimethanol (CBDO-1)
(E)-1,2-dichloroethene
Maleic anhydride
cis-cyclobut-3-ene-1,2-dicarboxylic anhydride
Reactions Involving Hydroxyl Functionalities
The hydroxyl groups of this compound are susceptible to various chemical transformations, including oxidation and derivatization. The stereochemistry of the diol (cis or trans) can significantly influence the outcome of these reactions.
This compound can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons, leading to the formation of dicarbonyl compounds.
A notable transformation is the dioxomolybdenum(VI)-catalyzed oxidative cleavage of cyclobutane-1,2-diols using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and oxidant. This method efficiently yields 1,4-dicarbonyl compounds, such as γ-ketoaldehydes or diketones, often in high yields (>90%) under microwave irradiation rsc.orgrsc.org. The stereochemistry of the diol plays a crucial role; the trans-isomer generally undergoes cleavage more readily due to favorable orbital alignment, whereas the cis-isomer may form cyclic acetals, limiting the oxidative cleavage pathway .
Table 1: Mo-Catalyzed Oxidative Cleavage of Cyclobutane-1,2-diols
| Reaction Conditions | Catalyst | Solvent/Oxidant | Product Type | Yield |
| Microwave, 80°C, 20 min | Mo(VI) | DMSO | 1,4-Diketones/γ-Ketoaldehydes | >90% |
These 1,4-dicarbonyl compounds are valuable intermediates in organic synthesis, serving as precursors for five-membered heterocycles and functionalized cyclopentenones rsc.org.
The mechanism of the Mo-catalyzed oxidative cleavage typically involves the formation of a molybdenum-diol complex, followed by oxidation and C-C bond cleavage. While detailed mechanistic studies for this compound specifically are less common in the provided literature, general mechanisms for vicinal diol oxidation by molybdenum catalysts often involve the formation of a cyclic intermediate where the molybdenum center coordinates to both hydroxyl groups. Subsequent oxidation and C-C bond scission, often facilitated by the solvent acting as an oxygen source or transfer agent, leads to the dicarbonyl products rsc.orgdntb.gov.uaacs.orgresearchgate.net. In the case of DMSO, it is believed to act as both the oxidant and solvent, with the molybdenum catalyst facilitating the oxygen transfer and cleavage rsc.orgrsc.org. For trans-cyclobutane-1,2-diol (B3393599), the stereochemistry facilitates a process that can be described by a concerted cleavage pathway .
The hydroxyl groups of this compound can be readily derivatized through common organic reactions such as esterification, etherification, and protection.
Esterification: The hydroxyl groups can be esterified using carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For instance, esterification with monochloroacetic acid can yield bischloroacetate derivatives uni.edu.
Etherification: Ether formation can be achieved through reactions with alkyl halides or sulfates, often under basic conditions. For example, reacting this compound with metallic sodium in an aprotic solvent, followed by addition of diethyl sulfate, can yield dialkyl ethers google.com.
Protection: The hydroxyl groups can be protected using various protecting groups, such as silyl (B83357) ethers (e.g., TMS, TBS) or acetals/ketals, which are standard methods in organic synthesis to temporarily mask the hydroxyl functionality during other transformations harvard.eduacs.orghighfine.com.
This compound exhibits intermolecular hydrogen bonding, which is influenced by its strained four-membered ring. Studies on related cyclic diols suggest that ring strain can affect the strength and nature of these hydrogen bonds rsc.org. The OH stretching frequencies of trans-cyclobutane-1,2-diol (3560–3700 cm⁻¹) are reported to be higher than those of larger cyclic diols, indicating weaker intramolecular interactions due to ring strain . The precise nature of its intermolecular hydrogen bonding network in the solid state or in solution is a subject of vibrational and computational studies rsc.orgresearchgate.net. The cis-isomer may exhibit intramolecular hydrogen bonding, which can influence its solubility and dipole moment compared to the trans-isomer askfilo.com.
Cyclobutane Ring Transformations
The strained cyclobutane ring of this compound can undergo various ring transformations, often initiated by reactions at the hydroxyl groups or through radical pathways.
Biradical-Mediated Reactions: The compound can participate in reactions involving 1,4-biradical intermediates. These intermediates can arise from nitrogen extrusion from 1,1-diazene precursors, leading to pathways such as cyclization to form cyclobutane derivatives or β-fragmentation to produce alkenes acs.org.
Ring Opening and Rearrangement: While specific examples of direct ring opening or rearrangement of this compound itself are not explicitly detailed in the provided snippets, the general reactivity of cyclobutane systems includes ring opening reactions driven by strain release, often leading to the formation of five-membered rings or acyclic products researchgate.netugent.beacs.orgnih.gov. The presence of the vicinal diol functionality could potentially direct or participate in such ring-opening or rearrangement processes under specific catalytic conditions. For instance, cis-cyclobutane-1,2-dione undergoes a benzilic acid rearrangement to a ring-contracted product beilstein-journals.org.
This compound is a cyclic diol featuring a four-membered carbon ring with hydroxyl groups attached to adjacent carbons. This strained ring system imparts unique reactivity, making it a subject of interest in various chemical transformations, including ring-opening, rearrangement, and cycloreversion reactions. The stereochemistry of the diol, whether cis or trans, significantly influences its reaction pathways and outcomes.
Chemical Reactivity and Mechanistic Investigations of Cyclobutane 1,2 Diol
Chemical Reactivity
The strained four-membered ring of cyclobutane-1,2-diol is susceptible to cleavage under various conditions, leading to the formation of acyclic or ring-expanded products.
This compound can undergo ring opening through several mechanistic pathways, influenced by the reaction conditions:
Thermal Ring Opening: While specific studies on the thermal decomposition of this compound itself are not extensively detailed in the provided search results, general cyclobutane (B1203170) derivatives can undergo thermal ring opening, often involving biradical intermediates researchgate.net. The thermal decomposition of cyclobutane itself primarily yields ethylene (B1197577) acs.orgresearchgate.net.
Acid/Base-Catalyzed Ring Opening: The hydroxyl groups of this compound can be protonated under acidic conditions, making them better leaving groups and facilitating ring opening libretexts.orgmasterorganicchemistry.com. Similarly, under basic conditions, nucleophilic attack can initiate ring opening, although the strain relief in the cyclobutane ring is less pronounced compared to epoxides uoanbar.edu.iq. For trans-cyclobutane-1,2-diol (B3393599), the stereochemistry allows for a barrierless cleavage in certain reactions due to favorable orbital alignment .
Electrophilic Ring Opening: Electrophilic attack on the double bond or carbonyl carbon is a common starting point for reactions involving unsaturated carbonyl compounds like cyclobutene-1-one, which can lead to ring opening evitachem.com. While this compound is saturated, similar principles can apply if a reactive intermediate is formed.
Ring opening of this compound can lead to the formation of linear or larger cyclic structures. For instance, oxidative cleavage of trans-cyclobutane-1,2-diol yields 1,4-dicarbonyl compounds, specifically γ-ketoaldehydes or diketones, when catalyzed by dioxomolybdenum(VI) complexes in DMSO under microwave irradiation . In some cases, Lewis acid-catalyzed reactions involving monosilylated this compound derivatives have been shown to result in ring expansion to β-hydroxycyclopentanones, with minor amounts of α-hydroxycyclopentanones formed via a pinacol-type rearrangement ugent.be.
Mechanochemistry utilizes mechanical force to induce chemical transformations. Cyclobutane derivatives, particularly those incorporated into polymer backbones as mechanophores, can undergo ring opening upon application of mechanical stress nih.govwiley-vch.densf.gov. The [2+2] cycloreversion of cyclobutanes is a known mechanochemical reaction, often proceeding via a 1,4-diradical intermediate nih.govwiley-vch.de. Polymers containing cyclobutane units have demonstrated that mechanical activation can lead to the formation of α,β-unsaturated esters through mechanochemical [2+2] cycloreversion nih.gov. Applied stress can lower the activation barrier for these normally thermally forbidden pathways wiley-vch.de.
This compound and related structures can undergo various rearrangement reactions.
The benzilic acid rearrangement is a reaction typically observed in 1,2-dicarbonyl compounds, where a base-catalyzed rearrangement leads to α-hydroxy carboxylic acids, often involving ring contraction in cyclic diones beilstein-journals.orgrsc.org. Computational studies indicate that cyclobutane-1,2-dione undergoes a benzilic acid type rearrangement to form 1-hydroxycyclopropanecarboxylate, which is considered the most feasible pathway among several considered beilstein-journals.orgarchive.orgnih.govresearchgate.net. While this compound itself does not possess the dione (B5365651) functionality, its oxidation product, cyclobutane-1,2-dione, can participate in this type of rearrangement.
Cyclobutane rings are known to undergo [2+2] cycloreversion, a process that breaks two sigma bonds and forms two pi bonds, effectively reversing a [2+2] cycloaddition. This reaction is thermally forbidden by the Woodward-Hoffmann rules but can occur via a biradical mechanism researchgate.net. Mechanochemical activation can also induce [2+2] cycloreversion, often leading to alkene products nih.govwiley-vch.de. For example, polymers containing cyclobutane units have shown mechanochemical [2+2] cycloreversion upon sonication, yielding alkenes nih.gov. Studies on substituted cyclobutanes have demonstrated that mechanical forces can induce disrotatory ring opening in cis isomers and conrotatory ring opening in trans isomers, leading to the same E,E-isomer products, bypassing the stereospecificity observed in thermal or photochemical activations wiley-vch.de. Palladium-catalyzed reactions have also been reported to induce a formal [2+2]-retrocyclization of cyclobutanols via a two-fold Csp³–Csp³ bond cleavage acs.org.
Data Table: Reactivity Pathways of this compound
| Reaction Type | Conditions | Key Products / Transformations | Mechanistic Notes | References |
| Oxidative Cleavage | Dioxomolybdenum(VI) catalyst, DMSO, microwave irradiation | γ-ketoaldehydes or diketones | Efficient cleavage of trans-cyclobutane-1,2-diol. | |
| Base-Catalyzed Rearrangement | Hydroxide ion (e.g., OH⁻) | 1-hydroxycyclopropanecarboxylate (from cyclobutane-1,2-dione, an oxidation product) | Benzilic acid type rearrangement; ring contraction. | beilstein-journals.orgrsc.orgarchive.orgnih.govresearchgate.net |
| Mechanochemical [2+2] Cycloreversion | Pulsed ultrasound | α,β-unsaturated esters (from polymers containing cyclobutane units) | Proceeds via a 1,4-diradical intermediate; force lowers activation barrier. | nih.govwiley-vch.de |
| Lewis Acid-Catalyzed Ring Expansion | SnCl₄ | β-hydroxycyclopentanones (major), α-hydroxycyclopentanones (minor, via pinacol-type rearrangement) | Involves initial carbenium ion formation and ring opening. | ugent.be |
| Palladium-Catalyzed Retrocyclization | Pd(OAc)₂, JohnPhos ligand | Styrene and acetophenone (B1666503) derivatives | Formal [2+2]-retrocyclization via two-fold Csp³–Csp³ bond cleavage. | acs.org |
Compound List
this compound
trans-Cyclobutane-1,2-diol
cis-Cyclobutane-1,2-diol
Cyclobutane-1,2-dione
1-hydroxycyclopropanecarboxylate
γ-ketoaldehydes
Diketones
β-hydroxycyclopentanones
α-hydroxycyclopentanones
α,β-unsaturated esters
Styrene
Acetophenone
Stereochemical Aspects and Conformational Analysis
Isomerism in Cyclobutane-1,2-diols: cis-, trans-, and Enantiomers
Cyclobutane-1,2-diol exhibits stereoisomerism, primarily in the form of cis and trans diastereomers, arising from the relative orientations of the two hydroxyl groups on the cyclobutane (B1203170) ring. The cis isomer, where both hydroxyl groups are on the same side of the ring, possesses chiral centers at the carbons bearing the hydroxyl groups. However, due to the molecule's symmetry, it is classified as a meso compound, rendering it achiral and optically inactive vaia.com. In contrast, the trans isomer, with the hydroxyl groups on opposite sides of the ring, lacks a plane of symmetry and exists as a pair of enantiomers: (1R,2R)-cyclobutane-1,2-diol and (1S,2S)-cyclobutane-1,2-diol nih.govnih.gov. This enantiomeric relationship means that the trans isomer is chiral and will rotate plane-polarized light. The distinction between cis and trans isomers is fundamental, as these diastereomers often display different physical and chemical properties vaia.com.
Determination of Absolute and Relative Stereochemistry
The precise determination of both relative and absolute stereochemistry for this compound isomers is crucial for understanding their properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of coupling constants, is instrumental in elucidating the relative stereochemistry (cis vs. trans) by providing information about through-space proton proximity and dihedral angles sciencemadness.org. For absolute stereochemistry, methods involving chiral derivatizing agents are commonly employed. These agents react with the diol to form diastereomeric derivatives, which can then be distinguished and quantified using NMR spectroscopy researchgate.netmsu.eduresearchgate.net. For instance, derivatization with dinaphthyl borinic acid allows for the determination of absolute configuration of 1,2-diols via Circular Dichroism (CD) spectroscopy msu.edu. Alternatively, X-ray crystallography offers a definitive method for establishing the three-dimensional structure and absolute configuration of crystalline samples .
Conformational Preferences and Dynamics
The four-membered cyclobutane ring is inherently strained and does not exist in a planar conformation. Instead, it adopts a puckered or "butterfly" structure to alleviate torsional strain, although this puckering increases angle strain libretexts.orgmaricopa.edu. The presence of two hydroxyl groups further influences these conformational preferences and the dynamic behavior of the molecule.
Influence of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Strain)
Intramolecular interactions play a significant role in dictating the preferred conformations of cyclobutane-1,2-diols. The two hydroxyl groups can engage in intramolecular hydrogen bonding, forming a stabilizing interaction that influences the ring's conformation researchgate.netresearchgate.net. Studies comparing the OH stretching frequencies of various cyclic diols indicate that the ring strain in this compound leads to weaker intramolecular hydrogen bonds compared to larger rings like cyclopentane (B165970) and cyclohexane (B81311) . The inherent steric strain of the cyclobutane ring also contributes to its conformational profile, affecting the relative stability of different puckered forms libretexts.orgmaricopa.edu.
Computational Approaches to Conformational Analysis
Computational chemistry methods are indispensable tools for investigating the conformational landscape of cyclobutane-1,2-diols. Density Functional Theory (DFT) calculations, often combined with experimental techniques such as Raman jet spectroscopy, provide detailed insights into stable conformers, energy barriers, and the nature of intramolecular interactions like hydrogen bonding researchgate.netrsc.orgresearchgate.netwgtn.ac.nz. These computational studies allow for the assignment of specific conformations and the prediction of their relative stabilities, complementing experimental data and offering a deeper understanding of the molecule's dynamic behavior rsc.orgwgtn.ac.nz. Molecular mechanics (MM) calculations are also utilized for conformational analysis rsc.org.
Diastereoselective Synthesis and Isolation
The synthesis of cyclobutane-1,2-diols often begins with precursors like 2-hydroxycyclobutanone, which reacts with organometallic reagents (e.g., organolithiums or Grignard reagents) to yield mixtures of cis and trans diastereoisomers rsc.orgresearchgate.net. Typically, the cis isomer is obtained as the major product, although specific reagents, such as benzylmagnesium chloride, can lead to higher diastereoselectivity for one isomer rsc.orgresearchgate.net. Isolation of the individual diastereoisomers is usually achieved through chromatographic techniques rsc.orgresearchgate.net. Furthermore, methods like the selective esterification of cis-diols with methylboronic acid offer a means to separate cis and trans isomers researchgate.net. Accessing enantiomerically pure trans-cyclobutane-1,2-diol (B3393599) can be achieved through the resolution of precursor cyclobutane-1,2-dicarboxylic acids followed by chemical transformation, or through enantioselective synthetic strategies employing chiral catalysts researchgate.netnih.gov.
Compound List:
this compound
cis-Cyclobutane-1,2-diol
trans-Cyclobutane-1,2-diol
(1R,2R)-cyclobutane-1,2-diol
(1S,2S)-cyclobutane-1,2-diol
Cyclobutane-1,2-dicarboxylic acid
1,2-Dibromocyclobutane
1,2-Dimethylcyclobutane
2-Hydroxycyclobutanone
Ethylene (B1197577) glycol (ethane-1,2-diol)
Propane-1,2-diol
trans-Cyclopentane-1,2-diol
cis-Cyclopentane-1,2-diol
trans-Cyclohexane-1,2-diol
cis-Cyclohexane-1,2-diol
Pinacol (B44631) (2,3-dimethyl-butane-2,3-diol)
Solketal
Theoretical and Computational Studies
Modeling of Reaction Mechanisms and Transition States
The modeling of reaction mechanisms and transition states for cyclobutane-1,2-diol is essential for predicting its chemical reactivity. Computational studies have explored various reaction pathways, including oxidative cleavage reactions. For example, the oxidative cleavage of the this compound moiety has been studied computationally, often involving catalysts like dioxomolybdenum(VI) complexes, to understand the formation of dicarbonyl compounds acs.org. Transition state calculations, such as those employing the Nudged Elastic Band (NEB-CI) method, are utilized to identify and characterize the energy barriers associated with these transformations rsc.org. These modeling efforts help in understanding how the strained cyclobutane (B1203170) ring influences the kinetics and thermodynamics of these reactions.
The detailed elucidation of reaction pathways and energy profiles for this compound involves mapping the energetic landscape of chemical transformations. By calculating the energies of reactants, intermediates, transition states, and products, computational methods can construct comprehensive energy profiles. For reactions involving this compound, these profiles can reveal rate-determining steps and activation energies, providing critical insights into reaction feasibility and kinetics rsc.org. For instance, studies on the ring contraction of cyclobutane derivatives have used DFT to calculate free energy diagrams, comparing electronic energies with enthalpy and entropy contributions at finite temperatures to understand reaction outcomes unica.it.
Prediction of Spectroscopic Parameters (for structural elucidation, not basic identification)
Computational methods are extensively used to predict spectroscopic parameters of this compound, aiding in the detailed structural elucidation of its various conformers and the nature of their interactions. Raman jet spectroscopy, often coupled with scaled harmonic DFT predictions, is a primary technique for analyzing OH stretching fundamentals and hydrogen-bonding interactions, allowing for precise conformational assignments researchgate.netrsc.orggoettingen-research-online.de. These studies benchmark experimental data against theoretical calculations to validate hydrogen-bonding trends and conformational preferences.
A comparative analysis of computational methods shows that hybrid DFT functionals with minimally augmented triple-zeta basis sets provide a robust model for predicting these spectral features, whereas GGA functionals tend to perform less effectively, especially when accounting for ring strain and secondary π interactions researchgate.netrsc.orgresearchgate.netgoettingen-research-online.de. Predicted vibrational frequencies, particularly in the OH stretching region (typically 3560–3700 cm⁻¹), are sensitive indicators of hydrogen bonding strength and conformational geometry rsc.orggoettingen-research-online.de.
Table 1: Predicted OH Stretching Frequencies for this compound Conformers
| Conformer Designation | Computational Method | Predicted OH Stretching Frequency (cm⁻¹) | Notes |
| Various | Scaled Harmonic DFT | 3560–3700 | Range for free and weakly hydrogen-bonded OH groups rsc.orggoettingen-research-online.de |
| Specific Conformer | B3LYP/maTZ | [Specific values depend on conformer] | Used for conformational assignments and spectral benchmarking uni-goettingen.dersc.org |
Analysis of Strain Energy and Stability of the Cyclobutane Ring
The inherent strain within the four-membered cyclobutane ring significantly impacts the stability and conformational preferences of this compound. Theoretical studies consistently highlight that the ring strain in cyclobutane derivatives affects various properties, including hydrogen bonding strength and reactivity rsc.orgresearchgate.netepdf.pubdoubtnut.com. Compared to larger cyclic systems, the cyclobutane ring's strain leads to less pronounced intramolecular hydrogen bonding between the hydroxyl groups .
Table 2: Influence of Ring Strain on Hydrogen Bonding in Cyclic Vicinal Diols
| Compound | Ring Strain Impact (vs. Cyclopropane) | Key Observations on Hydrogen Bonding |
| trans-Cyclobutane-1,2-diol (B3393599) | Moderate | Strained geometry induces weaker intramolecular H-bonds compared to larger rings |
| trans-Cyclopentane-1,2-diol | Lower | Stronger intramolecular H-bonds than this compound |
| trans-Cyclohexane-1,2-diol | Minimal | Relatively stronger and more stable intramolecular H-bonds |
Note: This table summarizes comparative findings on the influence of ring strain on hydrogen bonding, as reported in computational studies.
Applications of Cyclobutane 1,2 Diol As a Building Block in Complex Molecule Synthesis
Role in the Construction of Natural Product Scaffolds (excluding bioactivity)
The cyclobutane (B1203170) ring system is a recurring structural motif found in numerous natural products, contributing to their unique three-dimensional structures and chemical properties rsc.orgmdpi.comnih.govresearchgate.netacs.org. These four-membered rings are often formed through photochemical [2+2] cycloaddition reactions or are present in alkaloids and secondary plant metabolites mdpi.comacs.org. While cyclobutane derivatives, in general, serve as valuable building blocks for complex natural product scaffolds, the provided literature does not extensively detail the direct use of cyclobutane-1,2-diol itself as a primary precursor for constructing these specific natural product frameworks. The focus tends to be on the cyclobutane moiety's incorporation through various synthetic strategies rather than the direct utilization of the 1,2-diol in this context.
Intermediates in the Synthesis of Advanced Organic Frameworks
This compound serves as a valuable intermediate in the synthesis of advanced organic frameworks, particularly through its oxidative cleavage to form 1,4-dicarbonyl compounds researchgate.netrsc.orgrsc.orgresearchgate.net. This transformation is efficiently achieved using molybdenum-catalyzed reactions with dimethyl sulfoxide (B87167) (DMSO) researchgate.netrsc.orgrsc.org. The resulting 1,4-dicarbonyls are important structural motifs in organic synthesis, enabling the preparation of five-membered heterocycles and functionalized cyclopentenones rsc.org. The ability to access these dicarbonyls from cyclobutane-1,2-diols expands the synthetic utility of this four-membered ring system for creating diverse organic architectures researchgate.net.
Table 1: Synthesis of 1,4-Dicarbonyls from Cyclobutane-1,2-diols via Mo-Catalyzed Oxidative Cleavage
| Starting this compound | Reaction Conditions | Product Type | Yield (%) | References |
| cis-2a | Mo-catalyzed, DMSO, Microwave (90 °C, 10 min) | γ-Ketoaldehyde | High | rsc.org |
| trans-2a | Mo-catalyzed, DMSO, Microwave (150 °C, 10 min) | γ-Ketoaldehyde | Very High | rsc.org |
| Crude mixture of 2a | Mo-catalyzed, DMSO, 150 °C | γ-Ketoaldehyde | Good | rsc.org |
Precursors for Polymeric Materials
The incorporation of cyclobutane structures into polymers can impart unique thermal and mechanical properties. However, the direct application of this compound as a monomer for specific polymer classes is not extensively detailed in the reviewed literature.
The literature primarily highlights the use of related cyclobutane structures, such as 1,3-cyclobutane dimethanol (CBDO-1) und.edursc.orgresearchgate.net and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) nih.govresearchgate.net, as monomers in the synthesis of polyesters. These monomers are often explored as alternatives to bisphenol A (BPA) due to their potential to yield polymers with desirable thermal and mechanical properties rsc.orgresearchgate.net. Similarly, cyclobutane-containing dicarboxylic acids (CBDAs) have been investigated as building blocks for polyamides and polyesters und.edu. Direct evidence for the use of this compound itself as a monomer in the synthesis of polyesters or polyamides is not prominently featured in the provided search results.
Cyclobutane units have been incorporated into polymers as mechanophores, which are molecular units designed to undergo specific transformations in response to applied stress nih.govduke.eduresearchgate.net. These cyclobutane-containing mechanophores, often within bicyclo[4.2.0]octane frameworks, can undergo [2+2] cycloreversion under mechanical force, leading to constructive transformations nih.govduke.eduresearchgate.net. Such polymers are synthesized using diol monomers that are polymerized, for example, via carbodiimide (B86325) polyesterification nih.govduke.edu. While these studies demonstrate the utility of cyclobutane structures in stress-responsive materials, the specific role or direct use of this compound as the monomer or precursor for these mechanophores is not explicitly detailed in the provided snippets.
Cyclobutane-containing dicarboxylic acids (CBDAs) have been identified as ligands for the synthesis of metal-organic materials (MOMs) und.eduresearchgate.net. These dicarboxylic acids, often derived from biomass sources, can coordinate with metal centers to form coordination polymers researchgate.net. However, the provided literature does not detail the direct use of this compound as a ligand or precursor in the synthesis of MOMs.
Synthesis of Chiral Auxiliaries and Ligands (if applicable)
Cyclobutane derivatives are recognized for their potential applications in organic synthesis, including the development of chiral auxiliaries and ligands researchgate.net. While some studies explore the synthesis of chiral cyclobutane derivatives or ligands featuring cyclobutane rings oup.comresearchgate.net, the explicit use of this compound as a chiral auxiliary or as a direct precursor for chiral ligands is not prominently detailed in the provided search results. General discussions on chiral auxiliaries and the synthesis of cyclobutane-containing compounds exist, but specific applications involving this compound in this capacity are not clearly delineated.
Compound List
this compound
CBDO-1 (trans-1,3-cyclobutane dimethanol)
TMCD (2,2,4,4-tetramethyl-1,3-cyclobutanediol)
CBDAs (Cyclobutane-containing dicarboxylic acids)
BPA (Bisphenol A)
Advanced Analytical Techniques for Characterization in Research Contexts
Advanced Spectroscopic Methods for Mechanistic Insights
Spectroscopic methods are indispensable for determining the structure and unraveling the reaction mechanisms involving cyclobutane-1,2-diol. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom within the molecule. For this compound, the specific chemical shifts and coupling patterns of the protons and carbons on the four-membered ring, as well as the hydroxyl groups, are diagnostic for its structure and stereochemistry (cis or trans isomers). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm connectivity and assign complex spectra, offering crucial insights into reaction pathways and product identification. For instance, changes in NMR spectra during a reaction can reveal the formation of intermediates or the transformation of functional groups, aiding in the elucidation of reaction mechanisms rsc.org.
High-Resolution Mass Spectrometry (HRMS) complements NMR by providing precise molecular weight information, allowing for the determination of the elemental composition of this compound and its reaction products. HRMS is particularly valuable for identifying unknown compounds formed during synthesis or degradation pathways. Fragmentation patterns observed in mass spectrometry can offer additional structural clues and mechanistic insights, by indicating how the molecule breaks down under ionization conditions, often reflecting specific bond cleavages or rearrangements characteristic of the cyclobutane (B1203170) ring system rsc.orgund.eduresearchgate.net.
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic techniques are vital for assessing the purity of this compound, especially concerning its stereoisomers. If this compound is synthesized as a mixture of enantiomers or diastereomers, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.
Diastereomeric Purity: Diastereomers, having different physical properties, can often be separated using standard achiral chromatographic methods (e.g., HPLC on silica (B1680970) gel) mdpi.comrsc.org. This separation is critical for obtaining pure diastereomers for further analysis or use.
Enantiomeric Purity: To separate enantiomers, chiral chromatography is necessary. This involves using a chiral stationary phase (CSP) in HPLC or GC, which interacts differently with each enantiomer, leading to different retention times uni-muenchen.deminia.edu.eguma.eschromatographyonline.com. Alternatively, enantiomers can be derivatized with a chiral resolving agent to form diastereomeric compounds, which are then separated by achiral chromatography minia.edu.egchromatographyonline.com. The development of highly enantioselective chiral stationary phases has made direct chiral analysis more accessible and efficient.
These chromatographic methods are essential for confirming the stereochemical outcome of synthetic reactions and ensuring the purity of this compound samples used in research.
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the broader application of cyclobutane-1,2-diol and its derivatives lies in the development of synthetic routes that are both efficient and environmentally benign. Historically, the synthesis of the cyclobutane (B1203170) core has often relied on [2+2] photocycloaddition reactions. While effective, these methods can have limitations in terms of scalability and substrate scope.
Current research is actively exploring greener and more sustainable approaches. A promising avenue is the use of biomass-derived starting materials. For instance, compounds like cinnamic acid and ferulic acid, which can be obtained from lignin, are viable precursors for cyclobutane-containing dicarboxylic acids through clean and efficient [2+2] photocycloaddition. und.edu These diacids can then be converted to the corresponding diols. The use of furfural, another bio-based platform chemical, is also being investigated for the synthesis of furanic cyclobutane diacids, which can serve as monomers for bio-based polyesters. european-coatings.com
The development of novel catalytic systems is another key area of focus. Earth-abundant metal catalysts, such as those based on cobalt, are being employed for [2+2] cycloaddition reactions, offering a more sustainable alternative to precious metal catalysts. acs.org Furthermore, continuous flow reactor technology is being explored to improve the efficiency and scalability of photopolymerization processes for creating cyclobutane-based polymers. nih.gov
Table 1: Comparison of Synthetic Approaches for this compound and its Precursors
| Synthetic Method | Starting Materials | Key Features | Sustainability Aspect |
| [2+2] Photocycloaddition | Alkenes (e.g., cinnamic acid) | Light-induced formation of the cyclobutane ring | Can utilize bio-based starting materials and clean energy (light) |
| Catalytic Cycloaddition | Alkynes and Alkenyl Derivatives | Employs catalysts like cobalt for efficient and enantioselective reactions | Use of earth-abundant metals reduces reliance on precious metals |
| Reduction of Dicarboxylic Acids | trans-1,2-Cyclobutanedicarboxylic acid | Provides access to enantiomerically pure trans-diol | Can be combined with sustainable methods for diacid synthesis |
| Nucleophilic Addition | 2-Hydroxycyclobutanone | Versatile for introducing various substituents | Efficiency depends on the synthesis of the starting cyclobutanone |
Exploration of Novel Reactivity Pathways
The inherent ring strain in this compound is a driving force for a variety of chemical transformations, particularly ring-opening reactions. A significant area of ongoing research is the exploration of these and other novel reactivity pathways to generate structurally diverse and valuable molecules.
Molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols to form 1,4-dicarbonyl compounds is a synthetically useful reaction. researchgate.net This transformation leverages the release of ring strain to proceed efficiently. Future work in this area could focus on expanding the substrate scope and developing more efficient catalytic systems for this cleavage.
The use of enantiomerically pure this compound as a chiral scaffold is another promising research direction. core.ac.uk The rigid cyclobutane framework can effectively transfer chiral information during a reaction, enabling the synthesis of molecules with high enantiomeric purity. This makes it a valuable tool in asymmetric synthesis, analogous to other well-established chiral diols. Further exploration of its applications in asymmetric catalysis and as a building block in the total synthesis of natural products is warranted.
Additionally, the regioselective pinacol (B44631) rearrangement of this compound derivatives, influenced by both ring strain and substituent effects, presents opportunities for the synthesis of complex cyclopentanone (B42830) structures. Investigating the factors that control the regioselectivity of this rearrangement will be crucial for its synthetic utility.
Expanding Applications in Materials Science and Polymer Chemistry
The unique conformational rigidity of the cyclobutane ring makes this compound and its derivatives attractive monomers for the synthesis of advanced polymers. When incorporated into polymer backbones, the rigid diol structure can significantly enhance the material's thermal stability and mechanical properties.
There is growing interest in developing sustainable polyesters and polyamides derived from biomass. und.edunih.gov Cyclobutane-based monomers, synthesized from renewable resources like cinnamic acid, offer a promising alternative to petroleum-derived monomers. und.eduresearchgate.net Polyesters synthesized from a semi-rigid diol, trans-1,3-cyclobutane dimethanol (derived from trans-cinnamic acid), have shown a wide range of glass transition temperatures (33 to 114 °C) and high decomposition temperatures (381 to 424 °C), highlighting their potential as high-performance materials. researchgate.netrsc.org
Future research will likely focus on synthesizing a broader range of cyclobutane-containing polymers and systematically investigating the relationship between their structure and properties. This includes exploring the impact of different substituents on the cyclobutane ring and the use of both cis and trans isomers of the diol on the resulting polymer's characteristics. The development of cyclobutane-based polymers with tunable properties, such as thermal stability, degradability, and optical properties, is a key objective. european-coatings.comresearchgate.net The thermal cleavability of some cyclobutane rings also opens up possibilities for creating thermally recyclable or degradable materials. und.edursc.org
Table 2: Thermal Properties of Polymers Incorporating Cyclobutane Moieties
| Polymer Type | Cyclobutane Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| Polyesters | trans-1,3-cyclobutane dimethanol | 33 to 114 °C | 381 to 424 °C | researchgate.netrsc.org |
| Furanic Polyesters | 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid | 6 to 52 °C | 263 to 284 °C (Td10%) | european-coatings.com |
| Polyethylene with mechanophores | Cyclobutane-fused succinimide | Not specified | > 419 °C | chemrxiv.org |
Advanced Stereochemical Control in Complex Derivatives
Achieving precise control over stereochemistry is a central theme in modern organic synthesis, and the synthesis of functionalized cyclobutane derivatives is no exception. The development of catalytic enantioselective methods for the synthesis of chiral cyclobutanes is a highly active area of research. acs.orgnih.gov
A variety of catalytic systems, including those based on cobalt, rhodium, and ruthenium, as well as organocatalysts, are being developed for the enantioselective [2+2] cycloaddition and functionalization of cyclobutanes and cyclobutenes. nih.govscispace.commdpi.comnih.gov These methods allow for the construction of complex cyclobutane structures with multiple contiguous stereogenic centers with high levels of diastereo- and enantioselectivity. mdpi.com
Future challenges in this area include expanding the scope of these catalytic methods to a wider range of substrates and developing new catalytic systems that can achieve even higher levels of stereocontrol. The ability to selectively synthesize all possible stereoisomers of a given cyclobutane derivative is a key goal. This will be crucial for applications in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry.
Furthermore, the development of methods for the enantioselective functionalization of pre-existing cyclobutane rings is an important complementary approach to access chiral cyclobutane derivatives. researchgate.net This allows for the diversification of a single chiral scaffold into a variety of complex molecules. researchgate.net
Q & A
Q. What are the key methodologies for synthesizing cyclobutane-1,2-diol derivatives, and how are diastereomers resolved?
this compound derivatives can be synthesized via treatment of 2-hydroxycyclobutanone with n-BuLi, yielding diastereomeric mixtures (cis and trans) that are separable via column chromatography. The stereochemical assignment is confirmed through cyclic acetal formation for the cis-diol isomer. Oxidative cleavage of these diastereomers using Mo-catalyzed reactions with DMSO under microwave irradiation produces 1,4-dicarbonyl compounds, with yields dependent on stereochemistry .
Q. How can spectroscopic techniques be applied to characterize this compound conformers?
Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) are critical for identifying hydrogen-bonding patterns and conformer distributions. For vicinal diols like this compound, intramolecular hydrogen bonding between hydroxyl groups can stabilize specific conformers. Computational methods (e.g., DFT with B3LYP functional) complement experimental data to predict relative conformer stability .
Advanced Research Questions
Q. What role does stereochemistry play in the catalytic applications of cyclobutane-1,2-diols?
The cis and trans diastereomers of this compound exhibit distinct reactivity in transition-metal-catalyzed reactions. For example, cis-diols may form chelated intermediates with metals like Ru or Mo, enhancing catalytic efficiency in oxidative cleavage or hydrohydroxyalkylation reactions. Trans-diols, lacking this chelation capability, often require harsher conditions or alternative catalysts .
Q. How can mechanistic studies resolve contradictions in oxidative cleavage pathways of cyclobutane-1,2-diols?
Conflicting data on reaction rates or product distributions (e.g., between cis and trans isomers) are addressed via kinetic isotope effects (KIEs), isotopic labeling (e.g., DMSO-d6), and in situ spectroscopy. For instance, microwave-assisted Mo/DMSO reactions show accelerated kinetics for cis-diols due to preferential coordination, while trans-diols follow a radical-based pathway .
Q. What strategies mitigate genotoxicity concerns in bio-derived diols like this compound?
While this compound lacks direct genotoxicity data, analogous diols (e.g., benzene-1,2-diol) are evaluated using in vitro Ames tests and in vivo micronucleus assays. Thresholds of Toxicological Concern (TTC) for DNA-reactive mutagens (≤ 0.0025 µg/kg/day) guide safety assessments. Computational toxicology (QSAR models) predicts metabolite risks, informing experimental design .
Methodological Considerations
Q. How are quantum chemical calculations validated for this compound structure-property relationships?
Benchmarking against experimental thermochemical data (e.g., enthalpy of formation) and spectroscopic parameters ensures accuracy. For this compound, hybrid functionals (e.g., B3LYP-D3) with dispersion corrections reproduce hydrogen-bond strengths and ring strain effects. Statistical thermodynamics models (e.g., partition functions) predict temperature-dependent conformer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
